An In-Depth Technical Guide to Aminooxy-PEG8-acid: Structure, Properties, and Applications in Bioconjugation
An In-Depth Technical Guide to Aminooxy-PEG8-acid: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Aminooxy-PEG8-acid, a heterobifunctional linker widely utilized in the fields of bioconjugation, drug delivery, and proteomics. This document details its chemical structure, physicochemical properties, and its primary application in the chemoselective ligation to carbonyl-containing molecules. Furthermore, it offers detailed experimental protocols for its synthesis and use, alongside visual representations of key chemical processes.
Core Concepts: Introduction to Aminooxy-PEG8-acid
Aminooxy-PEG8-acid is a versatile chemical tool belonging to the family of polyethylene glycol (PEG) derivatives. It possesses two distinct functional groups: an aminooxy group (-ONH₂) at one terminus and a carboxylic acid group (-COOH) at the other, separated by an eight-unit polyethylene glycol chain.[1] This bifunctional nature allows for a two-step conjugation strategy. The aminooxy group facilitates the highly selective formation of a stable oxime bond with aldehydes and ketones.[1] The carboxylic acid can be activated to react with primary amines, forming a stable amide bond.[1]
The PEG linker itself imparts favorable properties to the resulting conjugate, such as increased hydrophilicity, improved stability, and reduced immunogenicity. These characteristics make Aminooxy-PEG8-acid a valuable reagent in the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics.[2][3]
Physicochemical Properties
The key physicochemical properties of Aminooxy-PEG8-acid are summarized in the table below. It is important to note that slight variations in molecular weight and CAS numbers may exist between different commercial suppliers, potentially due to the presence of counter-ions or different salt forms.
| Property | Value | References |
| Molecular Formula | C₁₉H₃₉NO₁₁ | |
| Molecular Weight | 457.52 g/mol | |
| Purity | Typically ≥95% | |
| CAS Number | 2055269-60-6, 2055013-68-6 | |
| Appearance | White to off-white solid or oil | - |
| Solubility | Soluble in water and most organic solvents | - |
Chemical Structure and Reactivity
The chemical structure of Aminooxy-PEG8-acid is fundamental to its utility. The diagram below, generated using the DOT language, illustrates its key functional components.
The primary reactivity of the aminooxy group is its condensation reaction with an aldehyde or ketone to form a stable oxime linkage. This reaction, known as oxime ligation, is highly chemoselective and can be performed under mild, aqueous conditions, making it ideal for bioconjugation.
Experimental Protocols
Representative Synthesis of Aminooxy-PEG8-acid
While commercially available, a representative synthesis protocol for Aminooxy-PEG8-acid, based on established methods for heterobifunctional PEG synthesis, is provided below for research and development purposes. This multi-step synthesis involves the protection of one terminus of a PEG derivative, functionalization of the other terminus, and subsequent deprotection.
Step 1: Monoprotection of PEG8-diol
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Dissolve octaethylene glycol (PEG8-diol) in anhydrous dichloromethane (DCM).
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Add one equivalent of a suitable protecting group for a primary alcohol, such as tert-butyldimethylsilyl chloride (TBDMSCl), along with a base like triethylamine or imidazole.
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Stir the reaction at room temperature until analysis by thin-layer chromatography (TLC) indicates the formation of the mono-protected PEG.
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Purify the product by column chromatography on silica gel.
Step 2: Functionalization of the Free Hydroxyl Group to a Carboxylic Acid
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Dissolve the mono-protected PEG-alcohol in a suitable solvent like acetone.
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Add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise at 0°C.
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Allow the reaction to warm to room temperature and stir until the alcohol is fully oxidized to the carboxylic acid, as monitored by TLC or LC-MS.
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Quench the reaction with isopropanol and purify the resulting acid by extraction and subsequent column chromatography.
Step 3: Conversion of the Protected Alcohol to an Aminooxy Group
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Deprotect the silyl ether using a fluoride source such as tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).
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Purify the resulting mono-carboxy-PEG-alcohol.
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Activate the terminal hydroxyl group by converting it to a good leaving group, for example, by reaction with mesyl chloride or tosyl chloride in the presence of a base.
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Displace the leaving group with N-hydroxyphthalimide under basic conditions.
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Finally, remove the phthalimide protecting group using hydrazine hydrate to yield the free aminooxy group. Purify the final product, Aminooxy-PEG8-acid, by reverse-phase HPLC.
General Protocol for Oxime Ligation with a Protein
This protocol outlines a general procedure for conjugating Aminooxy-PEG8-acid to a protein that has been engineered or modified to contain an aldehyde or ketone group.
Materials:
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Protein with an accessible aldehyde or ketone group (e.g., 1-10 mg/mL in a suitable buffer).
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Aminooxy-PEG8-acid.
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Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5.
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(Optional) Catalyst: Aniline or m-phenylenediamine (mPDA) stock solution (e.g., 100 mM in DMSO).
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Quenching Reagent (optional): A small molecule containing an aminooxy or hydrazide group.
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Purification System: Size-exclusion chromatography (SEC) column or dialysis tubing with an appropriate molecular weight cutoff (MWCO).
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Analytical Instruments: SDS-PAGE system, mass spectrometer.
Procedure:
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Reagent Preparation:
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Dissolve the protein in the reaction buffer to the desired concentration.
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Dissolve Aminooxy-PEG8-acid in the reaction buffer to create a stock solution (e.g., 10-100 mM).
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Conjugation Reaction:
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Add a 10- to 50-fold molar excess of the Aminooxy-PEG8-acid solution to the protein solution. The optimal molar ratio should be determined empirically for each specific protein.
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If using a catalyst, add aniline or mPDA to a final concentration of 10-50 mM.
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Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C with gentle stirring.
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Reaction Quenching (Optional):
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To consume any unreacted protein, a small molecule containing an aminooxy or hydrazide group can be added in slight molar excess. Incubate for an additional 30-60 minutes.
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-
Purification of the Conjugate:
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Remove unreacted Aminooxy-PEG8-acid and other small molecules by size-exclusion chromatography (SEC) or dialysis against an appropriate buffer.
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-
Analysis and Storage:
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Analyze the purified conjugate using SDS-PAGE to confirm the increase in molecular weight, indicating successful PEGylation.
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Further characterization by mass spectrometry can confirm the identity and purity of the conjugate.
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Store the purified conjugate under conditions appropriate for the specific protein.
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Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize the key chemical transformation and a typical experimental workflow involving Aminooxy-PEG8-acid.
Conclusion
Aminooxy-PEG8-acid is a powerful and versatile heterobifunctional linker that plays a crucial role in modern bioconjugation chemistry. Its well-defined structure, favorable physicochemical properties imparted by the PEG chain, and the highly selective reactivity of the aminooxy group make it an indispensable tool for researchers in drug development, diagnostics, and fundamental life sciences. The detailed protocols and conceptual diagrams provided in this guide offer a solid foundation for the successful application of Aminooxy-PEG8-acid in a variety of research settings.
References
- 1. Synthesis of heterobifunctional poly(ethylene glycol)s by an acetal protection method - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
